molecular formula C9H6F4O B7725018 2'-Fluoro-5'-(trifluoromethyl)acetophenone CAS No. 202264-53-7

2'-Fluoro-5'-(trifluoromethyl)acetophenone

Cat. No.: B7725018
CAS No.: 202264-53-7
M. Wt: 206.14 g/mol
InChI Key: PYEGOARCMCIYCW-UHFFFAOYSA-N
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Description

2’-Fluoro-5’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H6F4O. It is a colorless to pale yellow liquid that is used in various chemical research and industrial applications. The compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to an acetophenone backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5’-(trifluoromethyl)acetophenone typically involves the fluorination of acetophenone derivatives. One common method is the direct fluorination of 5’-(trifluoromethyl)acetophenone using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: On an industrial scale, the production of 2’-Fluoro-5’-(trifluoromethyl)acetophenone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2’-Fluoro-5’-(trifluoromethyl)acetophenone has several applications in scientific research:

Comparison with Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar in structure but lacks the fluoro group at the 2’ position.

    2’-Fluoroacetophenone: Similar but lacks the trifluoromethyl group.

    5’-(Trifluoromethyl)acetophenone: Similar but lacks the fluoro group at the 2’ position.

Uniqueness: 2’-Fluoro-5’-(trifluoromethyl)acetophenone is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for studying the effects of fluorination on chemical reactivity and biological activity .

Properties

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEGOARCMCIYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942316
Record name 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202264-53-7, 202664-53-7
Record name 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202664-53-7
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